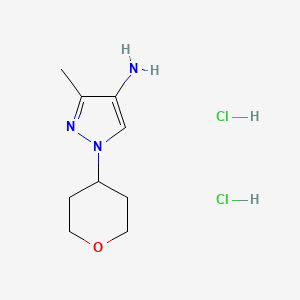
(2Z)-3-benzylsulfanyl-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-benzylsulfanyl-acrylic acid: is an organic compound characterized by the presence of a benzylsulfanyl group attached to an acrylic acid moiety The compound’s structure includes a double bond in the (2Z) configuration, indicating that the substituents on the double-bonded carbons are on the same side
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-benzylsulfanyl-acrylic acid typically involves the reaction of benzyl mercaptan with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the acrylic acid, followed by the addition of benzyl mercaptan to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z)-3-benzylsulfanyl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated (2Z)-3-benzylsulfanyl-propanoic acid.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2Z)-3-benzylsulfanyl-acrylic acid is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the benzylsulfanyl group allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as an enzyme inhibitor also extends to medicinal chemistry, where it is investigated for its therapeutic applications. It may be used in the development of drugs targeting specific enzymes involved in diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2Z)-3-benzylsulfanyl-acrylic acid involves its interaction with molecular targets such as enzymes. The benzylsulfanyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects. The compound’s ability to inhibit specific enzymes makes it a valuable tool in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
(2E)-3-benzylsulfanyl-acrylic acid: The (2E) isomer has the substituents on opposite sides of the double bond, which can lead to different chemical properties and reactivity.
3-benzylsulfanyl-propanoic acid:
Benzyl mercaptan: A simpler compound with only the benzylsulfanyl group, used as a starting material in the synthesis of (2Z)-3-benzylsulfanyl-acrylic acid.
Uniqueness: this compound is unique due to its specific (2Z) configuration, which influences its chemical reactivity and interactions with biological targets. This configuration can lead to distinct properties compared to its isomers and related compounds, making it valuable in various applications.
Propriétés
IUPAC Name |
(Z)-3-benzylsulfanylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILARZPCBNUNMH-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2847946.png)



![N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2847950.png)


![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)
![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)

